Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of phenylalanine, an essential amino acid, and features a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(3,4-dimethylphenyl)propanoate typically involves the esterification of 2-amino-3-(3,4-dimethylphenyl)propanoic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of solid acid catalysts and continuous flow reactors can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(3,4-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate: Similar structure but with methoxy groups instead of methyl groups on the aromatic ring.
Methyl 2-amino-3-(4-methylphenyl)propanoate: Lacks the additional methyl group on the aromatic ring.
Uniqueness
Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate is unique due to the presence of two methyl groups on the aromatic ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 2-amino-3-(3,4-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-4-5-10(6-9(8)2)7-11(13)12(14)15-3/h4-6,11H,7,13H2,1-3H3 |
InChI Key |
LPJNTMUJZOQQED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)OC)N)C |
Origin of Product |
United States |
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